molecular formula C16H12F3NO5S2 B13932767 6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl

6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl

Cat. No.: B13932767
M. Wt: 419.4 g/mol
InChI Key: NQTJUQBJKRWTSH-UHFFFAOYSA-N
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Description

6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl is a compound belonging to the benzo[de]isoquinoline-1,3-dione family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, characterized by the presence of an isopropylthio group, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to the formation of imines, amines, thioureas, and hydrazones . The reaction conditions often include the use of palladium or copper catalysts under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be functionalized further to form derivatives such as imines, amines, thioureas, and hydrazones .

Common Reagents and Conditions

Common reagents used in these reactions include ethylenediamine, hydrazine, and aromatic aldehydes . The reactions are typically carried out under conditions that favor the formation of the desired products, such as the use of catalysts like palladium or copper .

Major Products

The major products formed from these reactions include imines, amines, thioureas, and hydrazones . These derivatives exhibit unique properties that make them useful in various applications.

Mechanism of Action

The mechanism of action of 6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl involves its interaction with specific molecular targets. The compound acts as a chemosensor through the photoinduced electron transfer (PET) effect . This mechanism allows it to selectively detect anions and other species in various environments.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of benzo[de]isoquinoline-1,3-dione, such as those containing aminoalkyl or hydrazine fragments . These compounds share structural similarities but differ in their functional groups and properties.

Uniqueness

The uniqueness of 6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl lies in its isopropylthio group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with molecular targets.

Properties

Molecular Formula

C16H12F3NO5S2

Molecular Weight

419.4 g/mol

IUPAC Name

(1,3-dioxo-6-propan-2-ylsulfanylbenzo[de]isoquinolin-2-yl) trifluoromethanesulfonate

InChI

InChI=1S/C16H12F3NO5S2/c1-8(2)26-12-7-6-11-13-9(12)4-3-5-10(13)14(21)20(15(11)22)25-27(23,24)16(17,18)19/h3-8H,1-2H3

InChI Key

NQTJUQBJKRWTSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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